molecular formula C14H21N3O2S B14922304 N'-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide

N'-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide

Cat. No.: B14922304
M. Wt: 295.40 g/mol
InChI Key: GYGVCPQYKKMBFU-UHFFFAOYSA-N
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Description

N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide is a chemical compound with a complex structure that includes a piperidine ring, a propyl group, and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide typically involves the reaction of 1-propylpiperidine with benzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-propylpiperidin-4-ylidene)amino]benzenesulfonamide
  • N’-(1-propylpiperidin-4-ylidene)benzohydrazide
  • 2-(4-nitrophenyl)-N’-(1-propyl-4-piperidinylidene)acetohydrazide

Uniqueness

N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

N-[(1-propylpiperidin-4-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C14H21N3O2S/c1-2-10-17-11-8-13(9-12-17)15-16-20(18,19)14-6-4-3-5-7-14/h3-7,16H,2,8-12H2,1H3

InChI Key

GYGVCPQYKKMBFU-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(=NNS(=O)(=O)C2=CC=CC=C2)CC1

Origin of Product

United States

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